molecular formula C23H28FN3O4S B2992474 N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 898407-29-9

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No. B2992474
M. Wt: 461.55
InChI Key: URLSIYOCQNGOTL-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic way of naming chemical substances and is based on their chemical structure.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis analysis would include a detailed step-by-step procedure of how the compound is synthesized from the starting materials.



Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions required for the reaction, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Synthesis and Anticancer Applications

Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated as promising anticancer agents. These compounds showed strong anticancer potential relative to doxorubicin, indicating their utility in cancer research and therapy (Rehman et al., 2018).

α1-Adrenergic Receptor Antagonism

A series of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines has been developed as new α1-adrenoceptor antagonists with uroselective profiles. These compounds display high affinity for the α1-adrenoceptor, suggesting their potential in treating conditions related to α1-adrenoceptor activity (Rak et al., 2016).

Hypoglycemic Activity

Research on hypoglycemic benzoic acid derivatives, including the study of structure-activity relationships, highlighted the therapeutic potential of compounds like repaglinide for type 2 diabetic patients. These findings underscore the importance of chemical modifications in enhancing biological activity and therapeutic efficacy (Grell et al., 1998).

Insecticidal Properties

Flubendiamide is noted for its novel chemical structure and strong insecticidal activity, particularly against lepidopterous pests. This compound showcases a unique mode of action and safety profile for non-target organisms, marking it as a significant development in pest control strategies (Tohnishi et al., 2005).

Orexin Receptor Antagonism

The role of orexin receptors in compulsive food consumption has been investigated, highlighting the potential of selective orexin receptor antagonists in managing binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. It includes information on toxicity, flammability, environmental impact, and safety precautions that need to be taken while handling the compound.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, further studies needed to understand its properties, or modifications that could be made to improve its properties.


Please note that this is a general guide and the specific details would vary depending on the compound. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a research article. If you have access to a university library, they often have subscriptions to scientific journals where you can find detailed information on specific compounds. Alternatively, you could consult a chemist or a chemistry professor. They would have the expertise to provide a detailed analysis of the compound. I hope this helps! Let me know if you have any other questions.


properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O4S/c1-16-7-3-4-9-20(16)26-23(29)22(28)25-13-12-19-8-5-6-14-27(19)32(30,31)21-11-10-18(24)15-17(21)2/h3-4,7,9-11,15,19H,5-6,8,12-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLSIYOCQNGOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=C(C=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

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